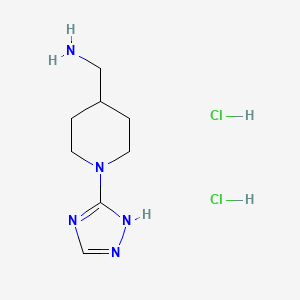

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride is a compound that features a triazole ring and a piperidine ring. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Triazole Ring Formation via Click Chemistry

The 1,2,4-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example:

-

Reaction : Azide derivatives react with terminal alkynes under Cu(I) catalysis to form 1,2,4-triazole rings .

-

Conditions : CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O at 25–60°C .

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or arylation to introduce substituents:

-

Example : Reaction with 4-nitrobenzyl bromide in DMF/K₂CO₃ yields N-alkylated derivatives .

-

Efficiency : ~85% conversion under microwave-assisted conditions (100°C, 30 min) .

Nucleophilic Substitution

The secondary amine group participates in SN2 reactions:

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

-

Products : N-alkylated or acylated derivatives, enhancing lipophilicity for pharmacological applications .

Oxidation and Reduction

-

Oxidation : The triazole ring resists oxidation, but the piperidine nitrogen can be oxidized to N-oxide using mCPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via substitution to amines .

Click Chemistry Derivatives

The triazole ring serves as a bioisostere for amide bonds, enabling targeted modifications:

Mechanistic Insights

-

Hydrogen Bonding : The triazole nitrogen atoms form hydrogen bonds with biological targets (e.g., enzymes), enhancing binding affinity .

-

Steric Effects : Substituents on the piperidine ring modulate steric bulk, affecting metabolic stability (e.g., human hepatocyte CL<sub>int</sub> <6.9 mL/min/kg) .

Stability and Degradation

-

Hydrolytic Stability : Stable in pH 1–7.4 buffers (24h, 37°C), but degrades under strongly alkaline conditions (pH >12) .

-

Thermal Stability : Decomposes above 200°C, confirmed by TGA .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Wissenschaftliche Forschungsanwendungen

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored as a candidate for drug development due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-(1H-1,2,3-Triazol-4-yl)piperidin-4-yl)methanamine: Similar structure but with a different triazole isomer.

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the triazole and piperidine rings in (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride provides it with distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .

Biologische Aktivität

The compound (1-(1H-1,2,4-triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride , also known by its CAS number 137966092, is a synthetic derivative featuring a triazole ring linked to a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H15Cl2N

- Molecular Weight : 192.11 g/mol

- CAS Number : 137966092

The biological activity of this compound can be attributed to its interaction with specific biological targets. The triazole ring is known for its role in various pharmacological applications, including antifungal and anticancer activities. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, modifications of the triazole structure have been shown to enhance efficacy against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's structural analogs have demonstrated significant antiviral activity with low cytotoxicity in vitro, suggesting a promising therapeutic profile against viral infections .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The presence of the piperidine ring may contribute to the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth .

Antimicrobial Activity

The antimicrobial activity of triazole-containing compounds has been well-documented. The compound's ability to disrupt cellular membranes and inhibit nucleic acid synthesis makes it a candidate for further exploration as an antimicrobial agent. Preliminary assays suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Case Studies

- HIV Inhibition : A study evaluating the efficacy of triazole derivatives against HIV found that certain analogs exhibited EC50 values in the nanomolar range while maintaining low cytotoxicity (CC50 > 100 µM) . This suggests a favorable therapeutic index for potential use in HIV treatment.

- Cytotoxicity in Cancer Cell Lines : Research on structurally similar compounds revealed significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antimicrobial Screening : A series of tests conducted on various triazole derivatives indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting effectiveness at low concentrations .

Data Tables

Eigenschaften

IUPAC Name |

[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIAIYQAEBUGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=NN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.